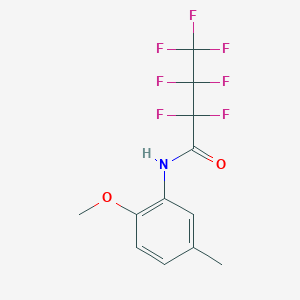![molecular formula C26H29N5O3S B449729 N'-(2-METHOXYPHENYL)-N-[1-(3-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA](/img/structure/B449729.png)
N'-(2-METHOXYPHENYL)-N-[1-(3-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-methoxyphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylphenyl group, a dioxopyrrolidinyl group, and a trimethylpyrazolylmethyl group, all connected through a thiourea linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methoxyphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea typically involves multi-step organic reactions. The starting materials include 2-methoxyaniline, 3-methylbenzoyl chloride, and 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde. The synthesis can be broken down into the following steps:
Formation of the intermediate: 2-methoxyaniline reacts with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form N-(2-methoxyphenyl)-3-methylbenzamide.
Cyclization: The intermediate undergoes cyclization with succinic anhydride to form N-(2-methoxyphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amide.
Thiourea formation: The final step involves the reaction of the cyclized product with 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde and thiourea in the presence of a catalyst such as hydrochloric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N’-(2-methoxyphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, alcohols, and bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Thiourea derivatives with different nucleophiles.
科学研究应用
N’-(2-methoxyphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N’-(2-methoxyphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
N’-(2-methoxyphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea can be compared with other similar compounds, such as:
N-(2-methoxyphenyl)-N’-phenylthiourea: Lacks the pyrrolidinyl and pyrazolyl groups, resulting in different chemical and biological properties.
N-(3-methylphenyl)-N’-phenylthiourea: Lacks the methoxyphenyl and pyrazolyl groups, leading to variations in reactivity and applications.
N-(2-methoxyphenyl)-N’-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea:
The uniqueness of N’-(2-methoxyphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C26H29N5O3S |
|---|---|
分子量 |
491.6g/mol |
IUPAC 名称 |
3-(2-methoxyphenyl)-1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]thiourea |
InChI |
InChI=1S/C26H29N5O3S/c1-16-9-8-10-19(13-16)31-24(32)14-22(25(31)33)30(15-20-17(2)28-29(4)18(20)3)26(35)27-21-11-6-7-12-23(21)34-5/h6-13,22H,14-15H2,1-5H3,(H,27,35) |
InChI 键 |
QTFCIFOXKDGNJD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N(CC3=C(N(N=C3C)C)C)C(=S)NC4=CC=CC=C4OC |
规范 SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N(CC3=C(N(N=C3C)C)C)C(=S)NC4=CC=CC=C4OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'~1~-{(E)-1-[3-(2-NAPHTHYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}NONANOHYDRAZIDE](/img/structure/B449647.png)
![N'-(2-furylmethylene)-4-[(2-methoxyphenoxy)methyl]benzohydrazide](/img/structure/B449648.png)
![4-ethoxy-N'-{[1-(1-naphthyl)-3-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B449652.png)
![4-[(4-chlorophenoxy)methyl]-N'-{[1-(1-naphthyl)-3-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B449653.png)
![Isopropyl 2-{[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B449654.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B449660.png)
![N~1~-[2-(2-{(E)-1-[3-(4-BROMOPHENYL)-1-(4-NITROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-4-METHYL-1-BENZENESULFONAMIDE](/img/structure/B449661.png)

![N~1~-[2-(2-{(E)-1-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-1-BENZENESULFONAMIDE](/img/structure/B449664.png)
![N'-[4-(allyloxy)benzylidene]-2-thiophenecarbohydrazide](/img/structure/B449665.png)



![5-[(4-tert-butylphenoxy)methyl]-N'-(4-methoxybenzylidene)-2-furohydrazide](/img/structure/B449670.png)
